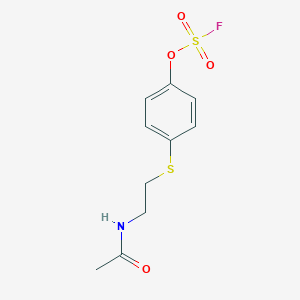

1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

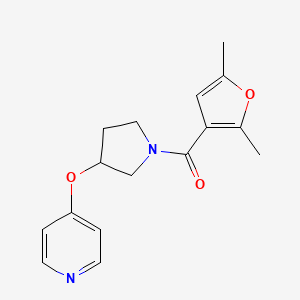

The compound “1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene” is a complex organic molecule. It contains an acetamidoethylsulfanyl group, a fluorosulfonyloxy group, and a benzene ring. The acetamido group is a functional group consisting of an acetyl group (CH3CO-) single-bonded to an amino group (NH2). The sulfonyloxy group (SO3-) is a sulfur-based functional group, and the benzene ring is a six-membered ring of carbon atoms, each bonded with a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the other groups add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzene ring is relatively stable but can undergo electrophilic aromatic substitution. The acetamido group might participate in condensation reactions, and the sulfonyloxy group could potentially act as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用

Chemical Modification of Membranes

Research on amino-reactive reagents and sulfhydryl agents, such as SITS and PCMBS, has shown effects on the permeability of ions across human red blood cell membranes. This type of chemical modification can influence anion and cation flows, demonstrating the importance of such compounds in understanding and manipulating membrane functions (Knauf & Rothstein, 1971).

Electrochemical Copolymerization

Fluorosulfonic acid/acetonitrile solutions have been used for the electropreparation of polyaniline (PANI) copolymers, incorporating aminobenzenesulfonic acids. These conducting copolymers, explored for their electrochemical properties, highlight the role of fluorinated and sulfonated compounds in developing new materials with potential applications in electronics and catalysis (Şahin, Pekmez, & Yildiz, 2002).

Arylbenzyl Ether Rearrangements

Compounds like camphorsulfonic acid have facilitated the rearrangement of benzyl ethers to arylmethylnitrophenols, showing the synthetic utility of Brønsted acid-promoted reactions. Such rearrangements are critical in organic synthesis, offering pathways to diverse chemical structures (Luzzio & Chen, 2009).

Synthesis of Anthelmintic Intermediates

The synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetaminonitrobenzene demonstrates the role of fluorinated sulfonamides in the production of intermediates for anthelmintic drugs. This work showcases the importance of such compounds in pharmaceutical manufacturing (Zhang Li, 2008).

Sulfonamide Complexes in Enzyme Inhibition

Studies on the binding of sulfonamides to nickel(II)-substituted carbonic anhydrase indicate that these compounds can alter the enzyme's coordination sphere, influencing its activity. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes (Moratal et al., 1992).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S2/c1-8(13)12-6-7-17-10-4-2-9(3-5-10)16-18(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWGQUAZOLMHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

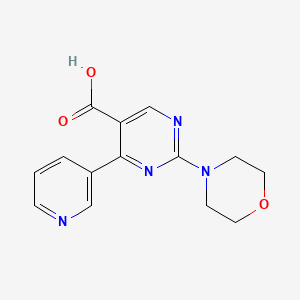

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2453835.png)

![2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2453836.png)

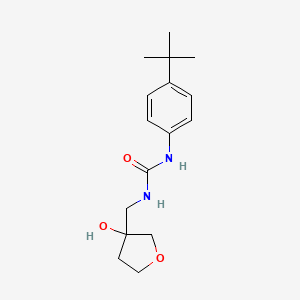

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453837.png)

![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)

![1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2453843.png)

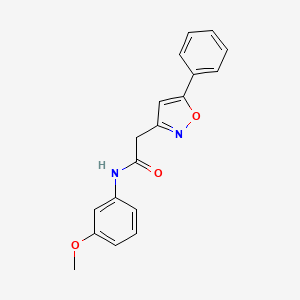

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2453846.png)

![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)